molecular formula C15H21BrN2O2S B3020555 5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 2034591-69-8

5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B3020555
CAS No.: 2034591-69-8
M. Wt: 373.31
InChI Key: MVUJHBDYVPZWQO-UHFFFAOYSA-N
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Description

5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common approach is to start with the bromination of furan-2-carboxylic acid to introduce the bromine atom. This is followed by the formation of the amide bond through the reaction with an appropriate amine, such as 1-(tetrahydrothiophen-3-yl)piperidine. The reaction conditions often involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The furan ring and the piperidine ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The presence of the bromine atom and the furan ring can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide: shares similarities with other brominated furan derivatives and piperidine-containing compounds.

    5-bromo-2-furancarboxamide: A simpler analog without the piperidine ring.

    N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-2-carboxamide: A similar compound without the bromine atom.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the bromine atom can enhance its reactivity and potential as a synthetic intermediate, while the piperidine ring can influence its biological activity.

Properties

IUPAC Name

5-bromo-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2S/c16-14-2-1-13(20-14)15(19)17-9-11-3-6-18(7-4-11)12-5-8-21-10-12/h1-2,11-12H,3-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUJHBDYVPZWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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